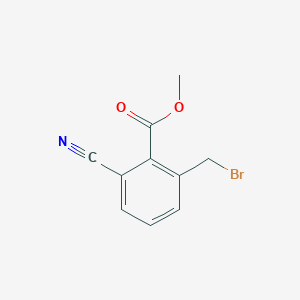

2-(溴甲基)-6-氰基苯甲酸甲酯

描述

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(bromomethyl)-6-cyanobenzoate” are not available, bromomethylation is a common reaction in organic chemistry. For example, an efficient method for the bromomethylation of thiols has been developed, using paraformaldehyde and HBr/AcOH .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For “Methyl 2-bromomethyl benzoate”, the molecular weight is 229.071 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “Methyl 2-bromomethyl benzoate”, the molecular weight is 229.071 Da .

科学研究应用

合成和化学反应

2-(溴甲基)-6-氰基苯甲酸甲酯是合成化学中的关键中间体,特别是在复杂分子的合成中。例如,它已被用于合成6-溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉,这是抑制胸苷酸合酶的抗癌药物的重要中间体 (曹胜利,2004)。此外,它的衍生物已被用于创造新型的苄基或 4-氰基苄基取代的 N-杂环(溴)(卡宾)银 (I) 和(卡宾)(氯)金 (I) 配合物,这些化合物对某些癌细胞系表现出初步的细胞毒性 (S. Patil 等,2011)。

材料科学

在材料科学中,2-(溴甲基)-6-氰基苯甲酸甲酯用于开发在电子和光子学中具有潜在应用的新化合物。研究通过在联咔唑/氰基苯杂化物上取代不同的基团系统地调整光电性能,表明这些材料可以用作有机发光二极管 (OLED) 中的宿主或掺杂剂 (曹旭东等,2018)。

安全和危害

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

Methyl 2-(bromomethyl)-6-cyanobenzoate likely interacts with its targets through a process similar to the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are key reactions in the synthesis of many organic compounds .

Pharmacokinetics

Similar compounds are known to have varying bioavailability depending on their chemical structure and the conditions under which they are administered .

属性

IUPAC Name |

methyl 2-(bromomethyl)-6-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXPMFZZUHOIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2583350.png)

![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)

![4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2583361.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2583364.png)

![2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2583365.png)

![(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide](/img/structure/B2583368.png)

![2-[(2-Chloro-6-nitrophenyl)amino]ethanol](/img/structure/B2583370.png)

![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)